Liproxstatin-1-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liproxstatin-1-15N is a nitrogen-15 labeled derivative of Liproxstatin-1, a potent inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. This compound is primarily used in scientific research to study the mechanisms of ferroptosis and its inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Liproxstatin-1-15N involves the incorporation of nitrogen-15 into the Liproxstatin-1 molecule. The synthetic route typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include nitrogen-15 labeled precursors.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the incorporation of nitrogen-15 into the Liproxstatin-1 structure. Common reagents include nitrogen-15 labeled ammonia or amines.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also include advanced purification techniques to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Liproxstatin-1-15N undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Liproxstatin-1-15N has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and its inhibition, providing insights into the chemical processes involved.
Biology: Investigated for its role in regulating cell death and its potential therapeutic applications in diseases characterized by ferroptosis.
Medicine: Explored for its potential to treat conditions such as acute kidney injury, metabolic dysfunction-associated fatty liver disease, and acute pancreatitis by inhibiting ferroptosis.
Industry: Utilized in the development of new therapeutic agents targeting ferroptosis-related pathways .
Wirkmechanismus
Liproxstatin-1-15N exerts its effects by inhibiting ferroptosis through the following mechanisms:
Radical-Trapping Antioxidant: Acts as a radical-trapping antioxidant, preventing the accumulation of lipid hydroperoxides.
Inhibition of Lipid Peroxidation: Slows down the lipid peroxidation process, which is a key feature of ferroptosis.
Molecular Targets: Targets specific enzymes and pathways involved in ferroptosis, such as glutathione peroxidase 4 (GPX4) and lipid peroxidation pathways
Vergleich Mit ähnlichen Verbindungen
Liproxstatin-1-15N is compared with other similar compounds, such as:
Ferrostatin-1: Another potent inhibitor of ferroptosis with similar mechanisms of action.
Deferiprone: An iron chelator used to inhibit ferroptosis, but with different efficacy and mechanisms.
1,8-Tetrahydronaphthyridinols (THNs): Rationally designed radical-trapping antioxidants with unparalleled reactivity
This compound is unique due to its nitrogen-15 labeling, which allows for detailed studies of its mechanisms and interactions in biological systems.
Eigenschaften
Molekularformel |
C19H21ClN4 |
---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1 |
InChI-Schlüssel |
YAFQFNOUYXZVPZ-ZVDSADNZSA-N |
Isomerische SMILES |
C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Kanonische SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.